molecular formula C15H13NO2S B2918304 2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene CAS No. 383148-77-4

2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene

Cat. No. B2918304
CAS RN: 383148-77-4
M. Wt: 271.33
InChI Key: OZJFSGBZCSPKRN-DTQAZKPQSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene” is a chemical compound . It is listed in chemical databases, indicating its relevance in chemical research .

Scientific Research Applications

1. Pharmacological Activity and Crystal Structure Studies

  • Thiophene derivatives, such as 2-amino-4-(2-naphthalyl)­thiophene-3-carbo­nitrile, have been prepared and studied for their potential pharmacological activities. The molecule comprises naphthalene and thiophene groups, which are nearly perpendicular to each other. The crystal structure of these compounds is characterized by hydrogen bonding and C—H⋯π interactions (Çoruh et al., 2005).

2. Structural Characterization and Electrochemical Properties

  • Research on thiophene-based imine compounds has revealed their significance in electrochemical and photophysical properties. For instance, compounds derived from reactions involving 2-amino-4-(naphthalen-2-yl)thiophene-3-carbonitrile show promise in electrochemical and photoluminescence applications, underlined by their thermal properties analyzed using TGA/DTA methods (Yildiz et al., 2017).

3. Synthesis of Naphthalene Derivatives

  • The synthesis of 2-phenylnaphthalene through gold-catalyzed dimerization indicates the potential of using thiophene derivatives in novel synthetic pathways. This process involves the benzyl carbon acting as a nucleophilic center, leading to the selective formation of a naphthalene scaffold (Wang et al., 2011).

4. Biodesulfurization Studies

  • Studies on the biodesulfurization of naphthothiophene and its derivatives by bacteria like Mycobacterium phlei WU-F1 demonstrate the biological applications of thiophene derivatives. These bacteria can desulfurize asymmetric organosulfur compounds under high-temperature conditions, showcasing a broad substrate specificity (Furuya et al., 2001; Kirimura et al., 2002).

5. Opto-Electronic Applications

  • Heterocyclic compounds like 2,5-bis(1,3-diphenyl-4,5-dihydro-1H-pyrazol-5-yl)thiophene demonstrate promising applications in opto-electronics. Their properties like absorption, emission, and solvent effect have been investigated, highlighting their potential use in blue and green emissive materials for opto-electronic devices (Ramkumar & Kannan, 2015).

properties

IUPAC Name

[(E)-3,4-dihydro-2H-naphthalen-1-ylideneamino] thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13NO2S/c17-15(14-9-4-10-19-14)18-16-13-8-3-6-11-5-1-2-7-12(11)13/h1-2,4-5,7,9-10H,3,6,8H2/b16-13+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OZJFSGBZCSPKRN-DTQAZKPQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(=NOC(=O)C3=CC=CS3)C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2=CC=CC=C2/C(=N/OC(=O)C3=CC=CS3)/C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

<0.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24820375
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

2-({[3,4-dihydro-1(2H)-naphthalenylidenamino]oxy}carbonyl)thiophene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.